REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:7]([O:15][CH2:16][CH3:17])[CH:6]=1)(=[O:3])[CH3:2].C(OC(=O)C)(=O)C.[N+:25]([O-])([OH:27])=[O:26]>C(O)(=O)C>[C:1]([NH:4][C:5]1[C:14]([N+:25]([O-:27])=[O:26])=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:7]([O:15][CH2:16][CH3:17])[CH:6]=1)(=[O:3])[CH3:2]
|
Name
|
118.6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 15° C. (ice-bath) there
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
was kept at about 20° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling in an ice-bath
|
Type
|
CUSTOM
|
Details
|
to rise to 40° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
at about 40° C
|
Type
|
CUSTOM
|
Details
|
When the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was further cooled to 0° C
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice-water
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
STIRRING
|
Details
|
Upon stirring for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitated product was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1950 parts of dichloromethane
|
Type
|
WASH
|
Details
|
The solution was washed twice with 500 parts of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized overnight at room temperature from 2-propanol
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
washed with 2,2'-oxybispropane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1[N+](=O)[O-])OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |